

# Spectroscopic Profile of 3,7-Dimethyloctan-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3,7-Dimethyloctan-3-ol

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This technical guide provides an in-depth overview of the spectroscopic properties of **3,7-dimethyloctan-3-ol**, a tertiary alcohol. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,7-dimethyloctan-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3,7-Dimethyloctan-3-ol** (400 MHz,  $\text{CDCl}_3$ )[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.57	m	1H	H-7
1.31	m	2H	H-5
1.31	m	2H	H-4
1.17	s	3H	C3-CH <sub>3</sub>
1.16	m	2H	H-2
~1.1-1.4	m	2H	H-6
0.90	d	6H	C7-(CH <sub>3</sub> ) <sub>2</sub>
0.88	t	3H	H-1

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3,7-Dimethyloctan-3-ol** (50.18 MHz, CDCl<sub>3</sub>)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
72.89	C-3
41.69	C-4
39.65	C-6
34.32	C-2
28.00	C-7
26.42	C3-CH <sub>3</sub>
22.62	C7-CH <sub>3</sub>
21.65	C-5
8.17	C-1

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3,7-Dimethyloctan-3-ol** (Vapor Phase)[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600-3200	Broad	O-H stretch (alcohol)
~2960-2870	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (gem-dimethyl)
~1150	Medium	C-O stretch (tertiary alcohol)

## Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **3,7-Dimethyloctan-3-ol** (Electron Ionization)[2]

m/z	Relative Intensity (%)	Assignment
59	100	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
43	80	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
73	70	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
129	60	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
41	55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
55	50	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
70	45	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
87	40	[C <sub>5</sub> H <sub>11</sub> O] <sup>+</sup>
158	<5	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. Sample Preparation

- Approximately 10-20 mg of **3,7-dimethyloctan-3-ol** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3]</sup>
- The solution is transferred to a 5 mm NMR tube.
- An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[4]</sup>

### 2.1.2. $^1\text{H}$ NMR Spectroscopy

- The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz spectrometer.<sup>[5]</sup>
- Standard acquisition parameters are used, including a  $30^\circ$  pulse width and a relaxation delay of 1-2 seconds.
- The free induction decay (FID) is processed with Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

### 2.1.3. $^{13}\text{C}$ NMR Spectroscopy

- The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz for the  $^{13}\text{C}$  nucleus.<sup>[5]</sup>
- A standard proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.<sup>[6]</sup>
- A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than  $^1\text{H}$  NMR.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation

As **3,7-dimethyloctan-3-ol** is a liquid at room temperature, a neat (undiluted) sample is used.<sup>[7]</sup> A thin film of the liquid is prepared by placing a drop of the compound between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates.<sup>[7][8]</sup>

### 2.2.2. Data Acquisition

- A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.<sup>[9]</sup> This method requires minimal sample preparation.<sup>[10]</sup>

## Mass Spectrometry (MS)

### 2.3.1. Sample Introduction and Ionization

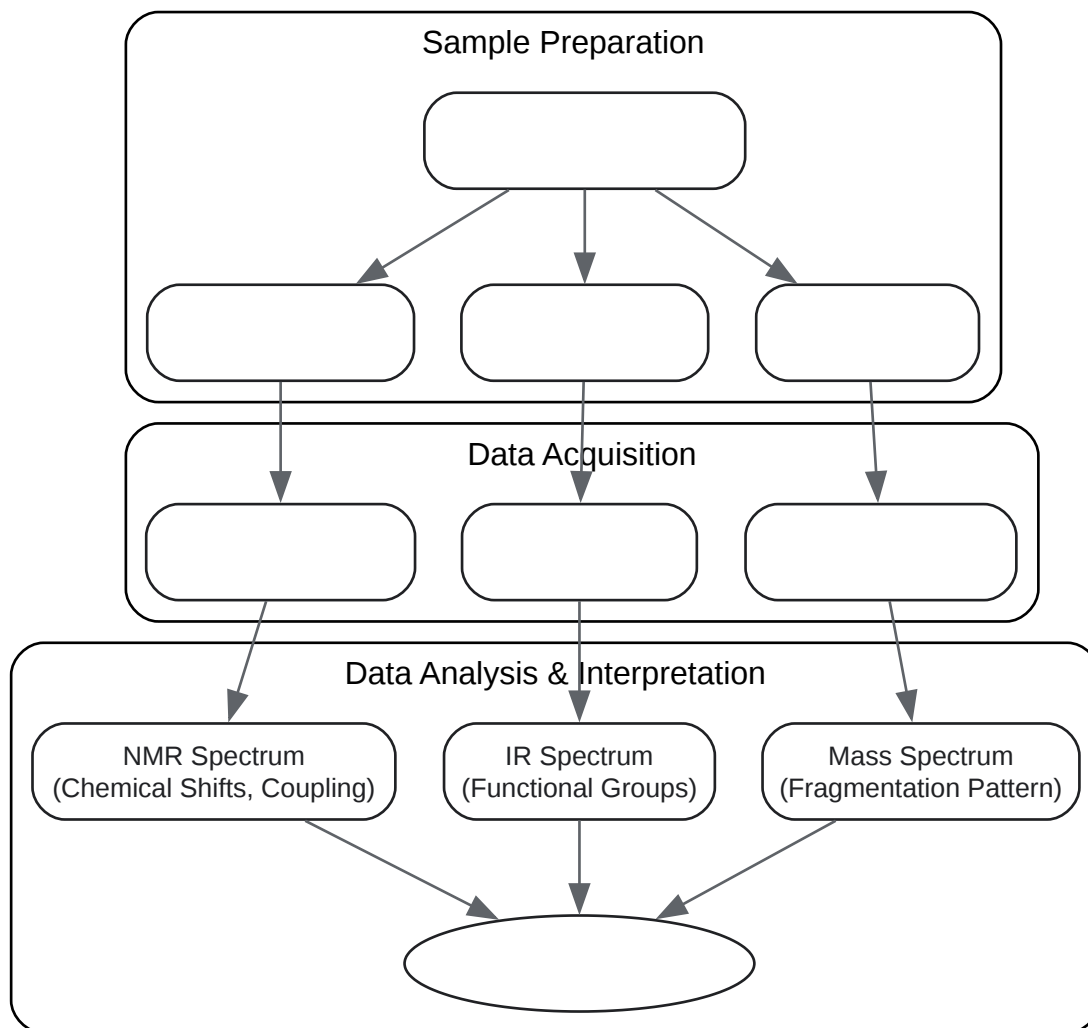
- A dilute solution of **3,7-dimethyloctan-3-ol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.
- Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

### 2.3.2. Mass Analysis and Detection

- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus  $m/z$ . The fragmentation pattern is characteristic of the molecule's structure.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **3,7-dimethyloctan-3-ol**.



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Caption: General workflow for spectroscopic analysis of a liquid compound.

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